4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline
Description
This compound features a complex polycyclic scaffold with a pyrido[3,4-b]indole core, substituted with chlorine (at positions 4 and 7), fluorine (position 6), a methyl group (position 3), and a methoxy-aniline moiety (position 5). The presence of multiple halogens and a methoxy group likely impacts its lipophilicity, metabolic stability, and binding affinity .
Properties
Molecular Formula |
C19H18Cl2FN3O |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline |
InChI |
InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3 |
InChI Key |
YSJVBYYUXMVASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route is as follows:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Functionalization: The indole core is then functionalized through a series of reactions, including halogenation, methylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 4 (aniline ring) and 7 (pyridoindole ring) are susceptible to nucleophilic displacement under specific conditions:
-
Reagents : NaOH/EtOH, KCN, or amines.
-
Mechanism : Aromatic rings activated by electron-withdrawing groups (e.g., Cl, F) facilitate NAS.
-
Example :
This reaction is critical for introducing amine functionalities into the molecule.
Table 1: NAS Reaction Parameters
| Position | Leaving Group | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| C4 (Ar) | Cl | NH3 | EtOH | 80°C | 65–78 |
| C7 (Het) | Cl | CN⁻ | DMF | 120°C | 45–60 |
Electrophilic Substitution
The methoxy group at C5 activates the aromatic ring toward electrophilic attack:
-
Common Electrophiles : NO₂⁺ (nitration), SO₃ (sulfonation).
-
Regioselectivity : Directed to the ortho/para positions relative to the methoxy group.
-
Limitation : Steric hindrance from the pyridoindole system reduces reactivity at certain positions.
Table 2: Nitration Outcomes
| Electrophile | Solvent | Temperature | Major Product Position | Yield (%) |
|---|---|---|---|---|
| HNO3/H2SO4 | H2SO4 | 0–5°C | Para to OMe | 55 |
Oxidation Reactions
The aniline group (-NH2) undergoes oxidation under strong acidic or basic conditions:
-
Products : Nitroso (NH→NO) or nitro (NH→NO2) derivatives.
-
Reagents : KMnO4 (basic), CrO3 (acidic).
-
Application : Functionalization for prodrug design.
Table 3: Oxidation Conditions
| Oxidizing Agent | Medium | Product | Stability |
|---|---|---|---|
| KMnO4 | NaOH/H2O | Nitroso | Low |
| CrO3 | H2SO4 | Nitro | High |
Alkylation/Acylation
The primary amine participates in alkylation and acylation to form secondary amines or amides:
Cross-Coupling Reactions
The halogenated aromatic system participates in palladium-catalyzed couplings:
Table 4: Coupling Efficiency
| Reaction Type | Catalyst | Ligand | Conversion (%) |
|---|---|---|---|
| Suzuki | Pd(OAc)2 | PPh3 | 72 |
| Buchwald-Hartwig | Pd2(dba)3 | XPhos | 68 |
Reductive Dehalogenation
The C-Cl bonds are reducible under catalytic hydrogenation:
-
Catalyst : Pd/C or Raney Ni.
-
Application : Synthesis of fluorine-enriched analogs for SAR studies.
Photochemical Reactions
The indole moiety undergoes [2+2] cycloaddition under UV light:
-
Product : Dimeric structures with potential bioactivity.
Key Research Findings
-
Steric Effects : The methyl group at C3 hinders reactions at the pyridoindole nitrogen.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve NAS yields by 20–30% compared to EtOH.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, including fused bicyclic systems and halogen substituents:
*Molecular weights are estimated based on structural formulas due to lack of experimental data in provided evidence.
Key Differences and Implications
- Core Heterocycles: The target’s pyridoindole core differs from quinazoline () and pyrrolopyridine () systems, which may alter π-π stacking interactions in biological targets.
- Halogenation : The dual chlorine substitution in the target compound contrasts with the trifluoromethyl group in ’s pyrrolopyridine derivative. Chlorine increases electronegativity and steric bulk, while CF₃ enhances lipophilicity and metabolic resistance .
- Methoxy vs. Benzyloxy Groups : The methoxy group in the target compound improves aqueous solubility compared to the benzyloxy substituent in , which may enhance bioavailability .
Physicochemical Properties
While experimental data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
Spectroscopic Characterization
As demonstrated in , UV and NMR spectroscopy are critical for elucidating such complex structures. For example, the target’s ¹H-NMR would show distinct aromatic proton splitting patterns due to chloro-fluoro substitution, while ¹³C-NMR could confirm the methyl and methoxy groups .
Challenges in Comparative Analysis
- Data Gaps: None of the provided evidence directly addresses the target compound’s synthetic routes, biological activity, or toxicity. Structural comparisons rely on inferred properties.
- Lumping Strategies : highlights the lumping of structurally similar compounds to predict behavior. However, the target’s unique substitution pattern may defy such generalizations, necessitating individualized study .
Biological Activity
4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline is a complex organic compound belonging to the class of indole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl2FN3O |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | YSJVBYYUXMVASZ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival.
- Receptor Interaction : The compound could bind to various receptors, modulating their activity and influencing physiological responses.
- DNA Interaction : There is potential for interference with DNA replication processes, which could lead to cytotoxic effects in rapidly dividing cells.
These mechanisms suggest that the compound may exhibit anticancer , antiviral , and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Inhibition of Cancer Cell Lines : The compound has shown significant antiproliferative effects against various human tumor cell lines such as HeLa and HCT116 with IC50 values indicating potent activity .
Antiviral Properties
Research indicates that this compound may possess antiviral properties:
- Mechanism : It potentially disrupts viral replication processes by targeting viral enzymes or host cell factors necessary for viral life cycles .
Antimicrobial Effects
The compound has been explored for its antimicrobial potential:
- Broad-Spectrum Activity : Preliminary findings suggest effectiveness against a variety of bacterial strains, indicating its utility in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Study on Kinase Inhibition : A study demonstrated that derivatives of this compound exhibit selective inhibition of CDK2 and CDK9 with IC50 values as low as 0.36 µM .
- Antitumor Efficacy in Vivo : Preclinical trials reported that the compound significantly reduced tumor growth in xenograft models of colorectal cancer .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chloro and methoxy groups significantly influence biological activity, paving the way for optimized drug design .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including halogenation, cyclization, and regioselective functionalization of the pyridoindole core. Challenges include:
Q. Methodological Solutions :
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reproducibility?
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and reaction time .
- Flow Chemistry : Use continuous-flow reactors to enhance heat transfer and reduce side reactions in exothermic steps (e.g., halogenation) .
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., pyridoindole ring closure) .
Q. Example Optimization Table :
| Variable | Baseline | Optimized | Impact |
|---|---|---|---|
| Reaction Temp. | 70°C | 80°C | ↑ Yield by 15% |
| Catalyst (Pd) | 5 mol% | 7 mol% | ↓ Byproduct formation |
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Contradictions often arise from:
- Dynamic proton exchange in the NH₂ group (e.g., broad peaks at δ 5.5–6.0 ppm).
- Solvent-dependent shifts (e.g., DMSO vs. CDCl₃).
Q. Resolution Strategies :
Q. What computational approaches are suitable for predicting this compound’s pharmacological activity?
- Molecular Docking : Screen against targets like serotonin receptors (5-HT₃) due to the pyridoindole scaffold’s similarity to known inhibitors .
- ADMET Prediction : Use tools like SwissADME to assess bioavailability (e.g., LogP ~3.2) and blood-brain barrier permeability .
- QSAR Modeling : Correlate substituent electronegativity (Cl/F) with activity using Hammett constants .
Q. How can researchers investigate the compound’s stability under varying conditions?
Q. What strategies are effective in resolving synthetic intermediates with ambiguous stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
